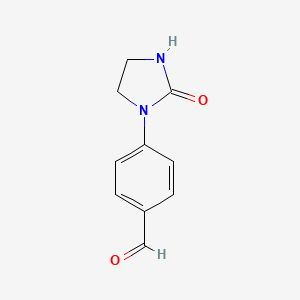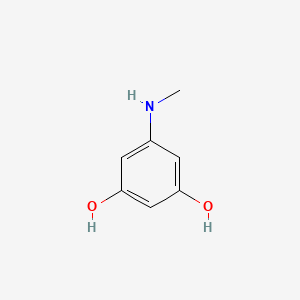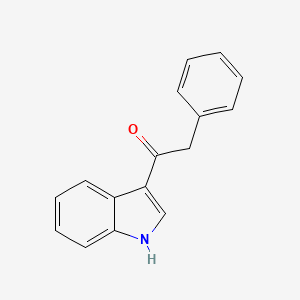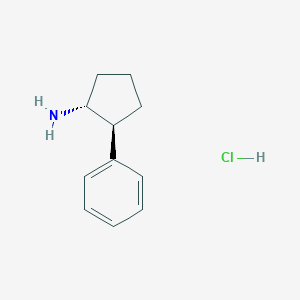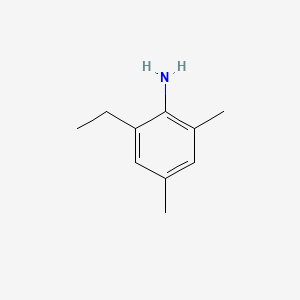
2-Ethyl-4,6-dimethylaniline
Overview
Description
2-Ethyl-4,6-dimethylaniline is an organic compound with the molecular formula C10H15N . It is a metabolite of certain herbicides . The compound is related to 2,6-dimethylaniline, which is a colorless liquid that is used as a precursor to dyes such as crystal violet .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with two methyl groups and one ethyl group attached to it, along with an amine group .Scientific Research Applications
Environmental Pollutant and Carcinogen Study
2,6-Dimethylaniline (2,6-diMeA), a structural analog of 2-Ethyl-4,6-dimethylaniline, has been extensively studied due to its presence as an environmental pollutant and its potential carcinogenicity in humans. Research shows that 2,6-diMeA forms various DNA adducts, indicating metabolic activation similar to other arylamine carcinogens. This finding is crucial for understanding the potential health risks associated with exposure to this compound (Gonçalves, Beland, & Marques, 2001).
Photoreaction and Chemical Transformation
A study on the irradiation of 4-allylated 2,6-Dimethylanilines, closely related to this compound, reveals interesting photochemical properties. These compounds, when irradiated, produce various products indicating the potential for diverse chemical transformations and applications in material science or synthetic chemistry (Bader & Hansen, 1979).
Fenton Process in Pollutant Degradation
The Fenton process, an advanced oxidation technique, has been applied to the degradation of 2,6-dimethylaniline. This study helps in understanding the removal of such pollutants from the environment and can be extrapolated to similar compounds like this compound. The research identified various intermediates and proposed a degradation pathway (Masomboon, Ratanatamskul, & Lu, 2009).
Impurity Identification in Industrial Processes
The identification of impurities like 2,6-dimethylaniline in technical samples, such as metalaxyl, is essential for quality control in the chemical industry. This research provides methodologies that could be relevant for monitoring and controlling the quality of products involving this compound (Dureja, Tanwar, & Choudhary, 2000).
Synthesis of Organic Compounds
Studies on the synthesis of complex organic compounds starting from 2,4-dimethylaniline, a compound structurally similar to this compound, highlight the potential use of these anilines as precursors in organic synthesis. This could lead to the development of new pharmaceuticals or advanced materials (Vaid et al., 2014).
Crystal Engineering
Research into the crystal structures of ethynylbenzenes derivatives, including N,N-dimethylaniline, can inform the field of crystal engineering. This is significant for designing materials with specific properties, possibly extending to derivatives like this compound (Batsanov et al., 2006).
Biodegradation Monitoring
The biodegradation of 2,4-dimethylaniline, closely related to this compound, was monitored using electrochemical methods. This study provides insights into environmental remediation techniques for the degradation of aromatic amine pollutants (Brimecombe, Fogel, & Limson, 2006).
Mechanism of Action
Target of Action
2-Ethyl-4,6-dimethylaniline is a derivative of aniline, a primary aromatic amine . The primary targets of aniline derivatives are often proteins or enzymes in the body, where they can bind and cause changes in function.
Mode of Action
It’s known that aniline derivatives can undergo metabolic activation through n-hydroxylation, which can lead to the formation of reactive species . These reactive species can interact with cellular targets, leading to various biological effects.
Biochemical Pathways
Aniline and its derivatives are known to undergo n-hydroxylation, a metabolic pathway that can lead to the formation of reactive species . These reactive species can interact with various biochemical pathways, potentially leading to changes in cellular function.
Pharmacokinetics
Aniline and its derivatives are known to be metabolized in the liver, primarily through n-hydroxylation . This process can influence the bioavailability of the compound in the body.
Result of Action
The metabolic activation of aniline derivatives can lead to the formation of reactive species, which can interact with cellular components and potentially cause cellular damage .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other chemicals, pH, temperature, and the specific biological environment can all impact the activity of the compound .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-Ethyl-4,6-dimethylaniline are not well-studied. It can be inferred from its structural similarity to dimethylaniline that it may share some biochemical characteristics. Dimethylaniline is weakly basic and reactive toward electrophiles . It undergoes many of the reactions expected for an aniline, including nitration to produce derivatives with nitro groups
Cellular Effects
Some substituted anilines have been tested for their ability to mutate Salmonella typhimurium and to damage the DNA of mammalian cells . These results were correlated with their reported carcinogenicity
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. As a derivative of dimethylaniline, it may share some of its molecular interactions. For example, dimethylaniline can be nitrated to produce derivatives with nitro groups, which was once used as an explosive . It can also be lithiated with butyllithium
Temporal Effects in Laboratory Settings
A study on the in vitro metabolism of dimethylaniline has confirmed N-demethylation and N-oxidation as metabolic pathways, and has also established ring hydroxylation as a metabolic route
Dosage Effects in Animal Models
A study on the toxicity and blood concentrations of xylazine and its metabolite, 2,6-dimethylaniline, in rats after single or continuous oral administrations has been conducted
Metabolic Pathways
A study of the in vitro metabolism of dimethylaniline has confirmed N-demethylation and N-oxidation as metabolic pathways, and has also established ring hydroxylation as a metabolic route
properties
IUPAC Name |
2-ethyl-4,6-dimethylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-4-9-6-7(2)5-8(3)10(9)11/h5-6H,4,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBOWSMQIENLDDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC(=C1N)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50193799 | |
| Record name | 2,4-Xylidine, 6-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50193799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
40813-98-7 | |
| Record name | 2,4-Xylidine, 6-ethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040813987 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Xylidine, 6-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50193799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




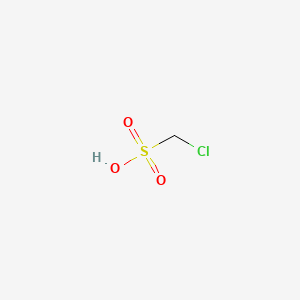
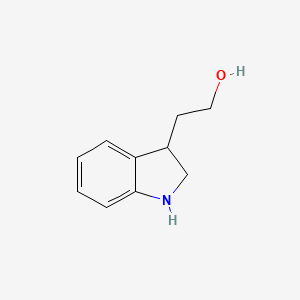
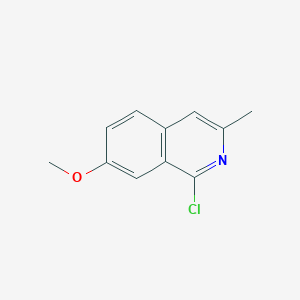
![1-[2-(4-Chloro-2-methylphenoxy)ethyl]piperazine](/img/structure/B3052306.png)
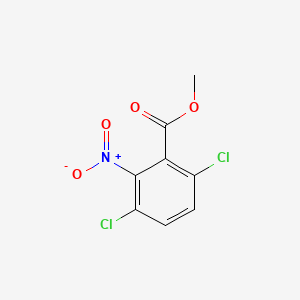
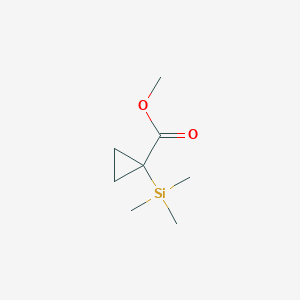
![Chloro(dimethyl)[3-(trifluoromethyl)phenyl]silane](/img/structure/B3052309.png)
